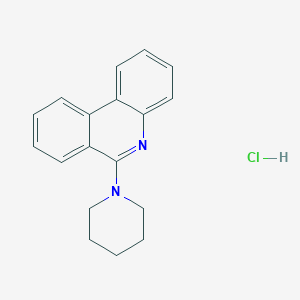
6-(1-piperidinyl)phenanthridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-piperidinyl)phenanthridine hydrochloride, commonly known as PPC, is a synthetic compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
PPC acts as a selective inhibitor of 6-(1-piperidinyl)phenanthridine hydrochloride, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 6-(1-piperidinyl)phenanthridine hydrochloride, PPC can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
PPC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis by modulating various signaling pathways. Additionally, PPC has been found to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes. PPC has also been found to have neuroprotective effects, making it a potential therapy for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPC has several advantages as a research tool. It is a potent and selective inhibitor of 6-(1-piperidinyl)phenanthridine hydrochloride, making it a useful tool for studying the role of 6-(1-piperidinyl)phenanthridine hydrochloride in various cellular processes. Additionally, PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs. However, there are also some limitations to using PPC in lab experiments. PPC can be toxic at high concentrations, making it essential to use appropriate safety measures when handling the compound.
Direcciones Futuras
There are several future directions for research on PPC. One potential direction is to explore its potential therapeutic applications further. PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs. Additionally, further studies are needed to understand the mechanisms underlying its therapeutic effects fully. Another potential direction is to explore the use of PPC in combination with other drugs. PPC has been found to have synergistic effects with some drugs, making it a potential candidate for combination therapy. Finally, further studies are needed to understand the safety and toxicity of PPC fully.
Métodos De Síntesis
PPC is synthesized through a multi-step process, starting with the reaction of 2-chlorobenzaldehyde with piperidine to form 2-(1-piperidinyl)benzaldehyde. This intermediate is then reacted with 1,2-dihydro-2-oxo-quinoline-4-carboxylic acid to form the final product, PPC hydrochloride.
Aplicaciones Científicas De Investigación
PPC has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. PPC has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes. Additionally, PPC has been found to have neuroprotective effects, making it a potential therapy for Alzheimer's disease.
Propiedades
IUPAC Name |
6-piperidin-1-ylphenanthridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.ClH/c1-6-12-20(13-7-1)18-16-10-3-2-8-14(16)15-9-4-5-11-17(15)19-18;/h2-5,8-11H,1,6-7,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHCLEQEYXTBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658641 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Piperidin-1-yl-phenanthridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

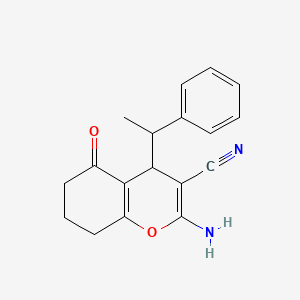
![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)

![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)
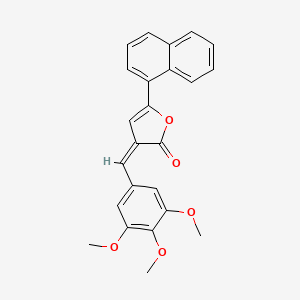
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)
![1-(4-fluorobenzyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123312.png)
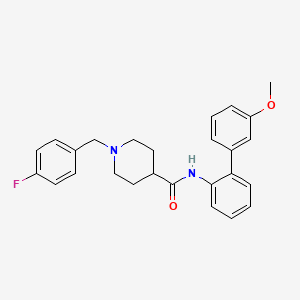
![2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride](/img/structure/B5123342.png)
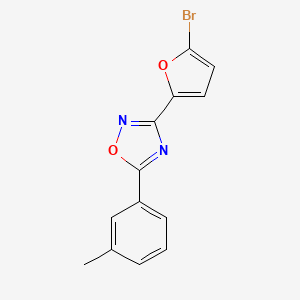
![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)